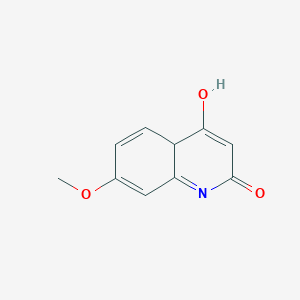

4-hydroxy-7-methoxy-4aH-quinolin-2-one

説明

4-Hydroxy-7-methoxy-4aH-quinolin-2-one is a bicyclic heterocyclic compound featuring a quinolinone core with hydroxyl (-OH) and methoxy (-OCH₃) substituents at positions 4 and 7, respectively. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.19 g/mol. The compound’s structure is characterized by a partially saturated quinoline ring (4aH denotes the non-aromatic state of the fused ring system).

特性

分子式 |

C10H9NO3 |

|---|---|

分子量 |

191.18 g/mol |

IUPAC名 |

4-hydroxy-7-methoxy-4aH-quinolin-2-one |

InChI |

InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5,7,12H,1H3 |

InChIキー |

ZFIPSRUAYAVKQK-UHFFFAOYSA-N |

正規SMILES |

COC1=CC2=NC(=O)C=C(C2C=C1)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

4-Hydroxy-7-methoxy-4aH-quinolin-2-one can be synthesized through various methods. One common method involves the reaction of hydroxyethyl acetate with 2-methoxyquinoline . The reaction typically requires a base such as diethylamine and is conducted under reflux conditions in a solvent like benzene .

Industrial Production Methods

Industrial production methods for 4-hydroxy-7-methoxy-4aH-quinolin-2-one are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Types of Reactions

4-Hydroxy-7-methoxy-4aH-quinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert the compound into different hydroxyquinoline derivatives.

Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, hydroxyquinoline derivatives, and substituted quinoline compounds .

科学的研究の応用

4-Hydroxy-7-methoxy-4aH-quinolin-2-one has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.

Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.

Industry: The compound is used in the production of dyes and pigments

作用機序

The mechanism of action of 4-hydroxy-7-methoxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic pathways .

類似化合物との比較

Structural Analogs and Substituent Effects

Key analogs of 4-hydroxy-7-methoxy-4aH-quinolin-2-one include positional isomers, derivatives with modified substituents, and related heterocycles. Their structural differences profoundly influence physicochemical properties and biological activities.

Table 1: Structural Comparison of Selected Quinolin-2-one Derivatives

Physicochemical Properties

- Solubility: Methoxy groups at position 7 (as in 4-hydroxy-7-methoxy-4aH-quinolin-2-one) reduce water solubility compared to hydroxyl-rich analogs like 5,7-dihydroxy derivatives .

- Thermal Stability: Chlorinated derivatives (e.g., 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one) exhibit higher melting points (>250°C) due to increased molecular rigidity .

- Spectral Signatures: IR spectra of methoxy-substituted quinolinones show distinct C-O stretching at 1250–1100 cm⁻¹, while hydroxyl groups absorb broadly at 3200–3600 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。